Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-(3-(trifluoromethyl)phenyl)-, monohydrochloride
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Overview
Description
Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-(3-(trifluoromethyl)phenyl)-, monohydrochloride is a complex organic compound that belongs to the piperazine class of chemicals. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For this specific compound, the synthesis might involve:
Starting Materials: Piperazine, 4-methyl-5-thiazolyl ethyl bromide, and 3-(trifluoromethyl)phenyl chloride.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen, using solvents like dichloromethane or ethanol.
Purification: The product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous reactors, followed by purification processes like distillation or crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions might target the piperazine ring or the trifluoromethyl group.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Biologically, piperazine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, compounds like this one are explored for their therapeutic potential, including as anti-inflammatory, anti-cancer, or anti-infective agents.
Industry
Industrially, such compounds might be used in the production of specialty chemicals or as additives in various formulations.
Mechanism of Action
The mechanism of action for piperazine derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary, but common targets include neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-phenyl-: Similar structure but lacks the trifluoromethyl group.
Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-(3-chlorophenyl)-: Similar structure but with a chlorine substituent instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-(3-(trifluoromethyl)phenyl)-, monohydrochloride may confer unique properties, such as increased lipophilicity or altered metabolic stability, making it distinct from other piperazine derivatives.
Properties
CAS No. |
89663-29-6 |
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Molecular Formula |
C17H21ClF3N3S |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
4-methyl-5-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C17H20F3N3S.ClH/c1-13-16(24-12-21-13)5-6-22-7-9-23(10-8-22)15-4-2-3-14(11-15)17(18,19)20;/h2-4,11-12H,5-10H2,1H3;1H |
InChI Key |
OSHDJGFXCUAOBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F.Cl |
Origin of Product |
United States |
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